molecular formula C12H11F3N4OS B2993637 4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-01-9

4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one

Cat. No.: B2993637
CAS No.: 869068-01-9
M. Wt: 316.3
InChI Key: PYFIGOGRJCXKMY-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C12H11F3N4OS and its molecular weight is 316.3. The purity is usually 95%.
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Scientific Research Applications

Nanofiltration Membrane Development

Triazinone derivatives have been employed in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show enhanced water flux and dye treatment capabilities due to improved surface hydrophilicity, attributed to the presence of sulfonated aromatic diamine monomers (Liu et al., 2012).

Antimicrobial and Larvicidal Activities

Some novel triazinone derivatives have demonstrated significant antimicrobial properties against bacterial and fungal pathogens, as well as mosquito larvicidal activity. These findings suggest the potential for triazinone derivatives in developing new antimicrobial agents and insecticides (Kumara et al., 2015).

Carbonic Anhydrase Inhibition

Triazinone compounds have been identified as inhibitors of carbonic anhydrase isoforms, which are significant for physiological functions and are targets for treating various diseases, including cancer. The research indicates that some triazinone derivatives could be effective in inhibiting tumor-associated carbonic anhydrase isoforms (Havránková et al., 2018).

Synthesis and Molecular Structure Analysis

Studies on the synthesis and structure of triazinone derivatives contribute to the understanding of their chemical behavior and potential applications in materials science and drug development. For example, research on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one explores its synthesis and crystalline structure, providing insights into its properties and potential uses (Hwang et al., 2006).

Properties

IUPAC Name

4-amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4OS/c1-7-10(20)19(16)11(18-17-7)21-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIGOGRJCXKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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